(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one
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Overview
Description
The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step involves the condensation of the imidazolidinone intermediate with a benzodioxole derivative, often under dehydrating conditions.
Addition of the piperazine moiety: The final step involves the nucleophilic substitution of the imidazolidinone intermediate with a piperazine derivative, typically in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Due to its potential bioactivity, it may be investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-3-(4-{[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one
- (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-(4-{[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-2-one
Uniqueness
The uniqueness of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)imidazolidin-4-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c24-23(25,26)16-2-1-3-17(12-16)29-8-6-28(7-9-29)13-30-21(31)18(27-22(30)34)10-15-4-5-19-20(11-15)33-14-32-19/h1-5,10-12H,6-9,13-14H2,(H,27,34)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNGGWWXMCTCR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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